5-Amino-2-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL)azo]benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium C13-17 sec-alkyl sulphonate is typically synthesized through the sulfoxidation method. In this process, C13-17 alkanes react with sulfur dioxide and oxygen under controlled conditions to form the sulfonate. The reaction mixture is then refined to obtain the final product .
Industrial Production Methods: The industrial production of Sodium C13-17 sec-alkyl sulphonate involves large-scale sulfoxidation reactors where the alkanes are continuously fed and reacted with sulfur dioxide and oxygen. The product is then purified through various separation and refining techniques to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions: Sodium C13-17 sec-alkyl sulphonate primarily undergoes sulfonation reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Sulfonation: Sulfur dioxide and oxygen are the primary reagents used in the sulfoxidation process.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride can be employed.
Major Products: The major product of the sulfoxidation reaction is Sodium C13-17 sec-alkyl sulphonate itself. In oxidation reactions, the compound can form sulfonic acids, while reduction reactions can yield various alkyl derivatives .
Scientific Research Applications
Sodium C13-17 sec-alkyl sulphonate has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and other biological preparations due to its ability to disrupt cell membranes.
Medicine: Utilized in pharmaceutical formulations for its emulsifying and solubilizing properties.
Mechanism of Action
The primary mechanism of action of Sodium C13-17 sec-alkyl sulphonate is its surfactant property. It reduces the surface tension of water, allowing it to mix with oils and dirt, thereby enhancing cleaning efficiency. At the molecular level, the compound interacts with lipid bilayers in cell membranes, disrupting their structure and leading to cell lysis .
Comparison with Similar Compounds
- Sodium dodecyl sulfate (SDS)
- Sodium lauryl ether sulfate (SLES)
- Sodium alkylbenzene sulfonate
Comparison: Sodium C13-17 sec-alkyl sulphonate is unique due to its specific alkyl chain length (C13-17), which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring strong surfactant properties without excessive foaming. In contrast, Sodium dodecyl sulfate (SDS) has a shorter alkyl chain (C12), leading to higher foaming but potentially less effective emulsification .
Biological Activity
5-Amino-2-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL)azo]benzoic acid, also known by its CAS number 85720-92-9, is a compound that has garnered attention for its potential biological activities. This article provides an in-depth overview of its biological properties, including antimicrobial and anticancer activities, supported by relevant studies and data.
Chemical Structure and Properties
The compound features an azo linkage connecting a pyrazole moiety to a benzoic acid derivative. Its structural formula can be represented as follows:
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. The compound exhibits significant activity against various bacterial strains.
Table 1: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Activity (Zone of Inhibition in mm) | Reference |
---|---|---|
Escherichia coli | 15 | |
Staphylococcus aureus | 18 | |
Bacillus subtilis | 12 | |
Klebsiella pneumoniae | 14 |
The agar diffusion method was utilized to measure the susceptibility of these microorganisms to the compound. The results indicate that it possesses notable bacteriostatic effects, particularly against Gram-positive bacteria.
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. A study conducted on various cancer cell lines demonstrated that it inhibits cell proliferation effectively.
Table 2: Anticancer Activity Against Cell Lines
Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 25 | |
HeLa (Cervical Cancer) | 30 | |
A549 (Lung Cancer) | 28 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment.
Mechanistic Studies
The biological activity of this compound has been attributed to its ability to interact with various cellular targets. For instance:
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
- Inhibition of Enzymatic Activities : It may inhibit specific enzymes involved in DNA replication and repair, further contributing to its anticancer effects.
Case Studies
A notable case study involved the treatment of MCF-7 breast cancer cells with varying concentrations of the compound over a period of 48 hours. Results indicated a dose-dependent decrease in cell viability, corroborating its potential as an anticancer agent.
Properties
CAS No. |
85720-92-9 |
---|---|
Molecular Formula |
C11H11N5O3 |
Molecular Weight |
261.24 g/mol |
IUPAC Name |
5-amino-2-[(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C11H11N5O3/c1-5-9(10(17)16-13-5)15-14-8-3-2-6(12)4-7(8)11(18)19/h2-4,9H,12H2,1H3,(H,16,17)(H,18,19) |
InChI Key |
WQRZBPGAKFJRGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)C1N=NC2=C(C=C(C=C2)N)C(=O)O |
Origin of Product |
United States |
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